6-Hydroxy-8-mercaptopurine monohydrate chemical structure
6-Hydroxy-8-mercaptopurine monohydrate chemical structure
An In-depth Technical Guide to the Chemical Landscape of Mercaptopurines: Focus on 6-Mercaptopurine Monohydrate and its Metabolite, 6-Hydroxy-8-mercaptopurine
Introduction
Purine analogs represent a cornerstone class of molecules in pharmacology, exerting profound effects on nucleic acid metabolism. Within this class, thiopurines, characterized by the substitution of an oxygen atom with sulfur, are of significant clinical importance. 6-Mercaptopurine (6-MP) is a primary example, widely employed as an antineoplastic and immunosuppressive agent.[1][2][3] It is commercially available as a monohydrate, which is classified as a Biopharmaceutical Classification System (BCS) Class II drug.[4] The metabolic fate of 6-MP is complex, leading to various derivatives, including the oxidized metabolite 6-Hydroxy-8-mercaptopurine.
This guide provides a detailed examination of the chemical structure and properties of 6-mercaptopurine monohydrate as the parent compound and subsequently explores its metabolite, 6-Hydroxy-8-mercaptopurine. This dual focus aims to provide clarity for researchers, scientists, and drug development professionals by first establishing a thorough understanding of the core therapeutic agent and then elucidating the structure of its key metabolic derivative.
Part 1: The Core Therapeutic Agent: 6-Mercaptopurine Monohydrate
6-Mercaptopurine, sold under trade names like Purinethol, is a medication used in the treatment of acute lymphocytic leukemia (ALL), Crohn's disease, and ulcerative colitis.[1] Its efficacy is intrinsically linked to its chemical structure, which allows it to function as an antimetabolite.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of 6-Mercaptopurine Monohydrate is critical for its application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 3,7-dihydropurine-6-thione;hydrate | [1][5][6] |
| Synonyms | 6-MP, Purinethol, 6-Purinethiol monohydrate | [1][2][7][8] |
| CAS Number | 6112-76-1 | [2][6][7][8] |
| Molecular Formula | C₅H₄N₄S · H₂O | [2][7][8] |
| Molecular Weight | 170.19 g/mol | [2][8][9] |
| Appearance | Odorless, light yellow to yellow crystalline powder | [10][11] |
| Melting Point | >300 °C (decomposes) | [2][9][11] |
| Water Solubility | Insoluble to sparingly soluble (124 mg/L at 25 °C) | [2][10][12] |
| Organic Solvents | Soluble in DMSO (~5 mg/mL), DMF (~5 mg/mL), hot ethanol (~0.2 mg/mL), and alkaline solutions. Insoluble in acetone and ether. | [2][7] |
| pKa | 7.77, 11.17 (at 25 °C) | [12] |
Table 1: Key Chemical and Physical Properties of 6-Mercaptopurine Monohydrate.
Structural Elucidation and Tautomerism
The structure of 6-mercaptopurine consists of a purine core with a thiol group at the C6 position. The molecule exists in a state of tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. In aqueous solutions, the thione form is predominant.[3] Further prototropic tautomerism can occur in both the pyrimidine and imidazole rings, leading to potentially eight different tautomeric forms.[3] The N(7)H-thione tautomer is considered the most prevalent species in aqueous environments.[3] The crystal and molecular structure has been confirmed through X-ray diffraction studies.[13]
Caption: Chemical structure of 6-Mercaptopurine (thione form).
Synthesis Pathways
Several methods exist for the synthesis of 6-mercaptopurine. A common and effective laboratory-scale synthesis involves the treatment of hypoxanthine with phosphorus pentasulfide (P₄S₁₀).
Workflow: Synthesis from Hypoxanthine
Caption: Synthesis workflow for 6-Mercaptopurine from Hypoxanthine.
Causality: This reaction is a thionation process. The oxygen of the carbonyl group at the C6 position of hypoxanthine is nucleophilically substituted with sulfur from the phosphorus pentasulfide. Pyridine or tetraline is used as a high-boiling solvent to facilitate the reaction, which requires significant heat.[14][15]
Another synthetic route starts from 2,6,8-trichloropurine, which is derived from uric acid.[15] This multi-step process leverages the differential reactivity of the chlorine atoms on the purine ring.[15]
Mechanism of Action
6-Mercaptopurine is a prodrug that requires intracellular activation. Its cytotoxic effects stem from its ability to disrupt de novo purine biosynthesis.
Caption: Simplified metabolic activation of 6-Mercaptopurine.
Detailed Mechanism:
-
Activation: After administration, 6-MP is converted to its active metabolite, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][16][17][18]
-
Inhibition of Purine Synthesis: TIMP inhibits several key enzymes in the de novo purine synthesis pathway, most notably phosphoribosyl pyrophosphate amidotransferase, which is the rate-limiting step.[1][7][16] This action depletes the pool of adenine and guanine nucleotides necessary for DNA and RNA synthesis.[1][17]
-
DNA/RNA Incorporation: Metabolites of TIMP, such as thioguanine nucleotides (TGNs), can be incorporated into DNA and RNA.[16][18] This incorporation disrupts the structure and function of these nucleic acids, leading to cytotoxicity and cell death, particularly in rapidly proliferating cells like cancer cells.[1][16]
Analytical Methodologies
Accurate quantification of 6-mercaptopurine and its metabolites in biological matrices is crucial for therapeutic drug monitoring and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.
Experimental Protocol: RP-HPLC for 6-Mercaptopurine Quantification
This protocol is a representative example for the determination of 6-MP in bulk or pharmaceutical formulations.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[19]
-
-
Reagents and Mobile Phase:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution (e.g., 1000 µg/mL) by dissolving a precisely weighed amount of 6-mercaptopurine monohydrate in 0.1 M sodium hydroxide.[19]
-
Working Standards: Prepare a series of working standards (e.g., 0.01 - 5.0 µg/mL) by serial dilution of the stock solution with the mobile phase.[19]
-
Sample Preparation: For biological samples like red blood cells, an extraction procedure involving perchloric acid and dithiothreitol (DTT) is required to release the metabolites before injection.[20][21]
-
-
Validation Parameters:
Part 2: 6-Hydroxy-8-mercaptopurine: A Key Metabolite
While 6-MP is the administered drug, its metabolic pathway involves several other compounds, including 6-Hydroxy-8-mercaptopurine, also known as 8-mercaptohypoxanthine.[23] This compound is an intermediate in the catabolism of 6-MP.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 8-sulfanylidene-7,9-dihydro-1H-purin-6-one | [23] |
| Synonyms | 8-Mercaptohypoxanthine, 8-Thiohypoxanthine | [23][24] |
| CAS Number | 6305-94-8 | [23][24] |
| Molecular Formula | C₅H₄N₄OS | [23][24] |
| Molecular Weight | 168.18 g/mol | [23][24] |
Table 2: Chemical Identity of 6-Hydroxy-8-mercaptopurine.
Structural Representation
The structure features a purine core with a hydroxyl (or oxo) group at the C6 position and a thiol (or thioxo) group at the C8 position.
Caption: Chemical structure of 6-Hydroxy-8-mercaptopurine.
Role in Metabolic Pathways
6-MP is catabolized to the inactive metabolite 6-thiouric acid (6-TUA). This process can occur via two intermediate pathways. One of these pathways involves 6-Hydroxy-8-mercaptopurine (8-OH-6MP).[25]
Caption: Catabolic pathway of 6-Mercaptopurine to 6-Thiouric Acid.
The enzyme primarily responsible for this catabolic conversion is xanthine oxidase.[9][18] The activity of this enzyme is a critical factor in the bioavailability of 6-MP. Co-administration of a xanthine oxidase inhibitor, such as allopurinol, requires a significant reduction in the 6-MP dose to avoid severe toxicity.[18]
Simultaneous determination of 6-MP and its oxidative metabolites, including 6-Hydroxy-8-mercaptopurine, can be achieved using spectrophotometric multivariate calibration methods or HPLC.[25][26]
Conclusion
The chemical structure of 6-mercaptopurine monohydrate is fundamental to its role as a potent antimetabolite in cancer chemotherapy and immunosuppression. Its efficacy is mediated through intracellular conversion to active nucleotides that inhibit the de novo purine synthesis pathway. An understanding of its structure is incomplete without considering its metabolic fate, which includes conversion to metabolites such as 6-Hydroxy-8-mercaptopurine via the action of xanthine oxidase. This guide has detailed the structural, chemical, and functional properties of both the parent drug and this key metabolite, providing a comprehensive resource for scientific professionals engaged in drug development and research in this critical therapeutic area.
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